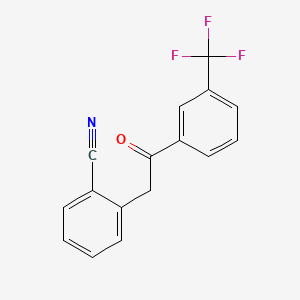

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Description

BenchChem offers high-quality 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-3-6-12(8-14)15(21)9-11-4-1-2-5-13(11)10-20/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFORLDRXUOUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642332 |

Source

|

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-47-9 |

Source

|

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

An In-depth Technical Guide to the Synthesis of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Abstract: This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, a diaryl ketone with significant potential as a scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering a detailed rationale for the strategic selection of a Friedel-Crafts acylation pathway. It elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex trifluoromethylated aromatic compounds.

Diaryl ketones are a privileged structural motif found in numerous biologically active compounds and advanced materials. The specific target molecule, 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, combines three key structural features that make it a compelling subject for synthesis and subsequent application: a diaryl ketone core, a nitrile group, and a trifluoromethyl (CF3) moiety.

The Trifluoromethyl Group in Modern Drug Design

The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, improved cell membrane permeability, and stronger binding affinity to biological targets.[1][2][3]

Structural Analysis and Synthetic Overview

The target compound is an unsymmetrical diaryl ketone, more formally named (2-cyanophenyl)(3-(trifluoromethyl)phenyl)methanone. Its synthesis requires the precise and controlled formation of a carbon-carbon bond between the carbonyl carbon and one of the aromatic rings. While several methods exist for diaryl ketone synthesis, including Suzuki-Miyaura carbonylative coupling and Grignard-type reactions, the Friedel-Crafts acylation presents a highly direct and efficient pathway.[4][5][6][7]

Retrosynthetic Analysis and Strategy Selection

A successful synthesis hinges on a logical retrosynthetic analysis to identify reliable and readily available starting materials.

Caption: Retrosynthetic analysis via a Friedel-Crafts acylation approach.

Rationale for Friedel-Crafts Acylation

The Friedel-Crafts acylation was selected for its strategic advantages in this specific synthesis:

-

Directness: It forms the critical ketone C-C bond in a single, powerful step.[8]

-

Regiocontrol: The trifluoromethyl group on the benzene ring is a moderate deactivator and a strong meta-director for electrophilic aromatic substitution. This inherent directing effect is crucial, as it selectively guides the incoming acyl group to the desired C-3 position, minimizing the formation of ortho and para isomers.

-

Precursor Availability: Trifluoromethylbenzene is a common commodity chemical, and 2-cyanobenzoyl chloride can be readily prepared from inexpensive 2-cyanobenzoic acid.

Precursor Synthesis: Preparation of 2-Cyanobenzoyl Chloride

While 2-cyanobenzoyl chloride can be purchased, its synthesis from 2-cyanobenzoic acid is straightforward and cost-effective for laboratory-scale preparations. The most common method involves treatment with thionyl chloride (SOCl₂).

Reaction: 2-Cyanobenzoic Acid + SOCl₂ → 2-Cyanobenzoyl Chloride + SO₂ (g) + HCl (g)

Protocol:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

-

To the flask, add 2-cyanobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0-3.0 eq) at room temperature.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 2-cyanobenzoyl chloride, a liquid or low-melting solid, is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts reaction.

Experimental Protocol: Synthesis of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

This protocol details the core Friedel-Crafts acylation reaction. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the Lewis acid catalyst is highly moisture-sensitive.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 eq | Anhydrous, handle in a glovebox or inert atm. |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous grade |

| 2-Cyanobenzoyl Chloride | 165.58 | 1.0 eq | Freshly prepared or distilled |

| Trifluoromethylbenzene | 146.11 | 1.1 eq | Anhydrous grade |

| Crushed Ice / Hydrochloric Acid | - | - | For reaction quenching |

Step-by-Step Procedure

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

-

Reaction Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel with anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) and cool the slurry to 0 °C using an ice bath.

-

Acylium Ion Formation: Dissolve 2-cyanobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Acylation: Add trifluoromethylbenzene (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[9][10]

Caption: Mechanism of the Friedel-Crafts acylation reaction.

-

Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of 2-cyanobenzoyl chloride, polarizing the C-Cl bond. This complex then dissociates to form a highly reactive, resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The π-electron system of the trifluoromethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms the final ketone product.

Purification and Characterization

The crude product is typically a viscous oil or solid and requires purification to remove unreacted starting materials and any isomeric byproducts.

-

Purification: Silica gel column chromatography is the preferred method for purification. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective.

-

Characterization: The structure of the purified product should be confirmed using standard analytical techniques.

Expected Analytical Data

| Analysis | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.2 ppm. The distinct electronic environments of the two rings will result in a characteristic splitting pattern. |

| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) will appear as a singlet around δ 194-198 ppm. The CF₃ carbon will show a quartet due to C-F coupling. The nitrile carbon (C≡N) will be observed around δ 115-120 ppm. Aromatic carbons will be in the δ 125-140 ppm range, with some showing C-F coupling. |

| IR (ATR) | A strong absorption band for the carbonyl (C=O) stretch will be present around 1670-1690 cm⁻¹. A sharp peak for the nitrile (C≡N) stretch will be visible around 2220-2240 cm⁻¹. Strong C-F stretching bands will appear in the 1100-1350 cm⁻¹ region. |

| Mass Spec. (ESI+) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product. |

Conclusion

The Friedel-Crafts acylation provides a direct, efficient, and regioselective route for the synthesis of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone. The strategy leverages the inherent directing effects of the trifluoromethyl group to achieve the desired isomer with high fidelity. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery, agrochemical development, and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.

References

Click to expand

- Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH.

- Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing.

- Synthesis of diaryl ketones via a phosphine -free Fukuyama reaction. Chemical Communications (RSC Publishing). DOI:10.1039/C1CC16114H.

- Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation.

- Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Organic Chemistry Frontiers (RSC Publishing).

- 3-(Trifluoromethyl)phenylboronic acid. Chem-Impex.

- 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3. J&K Scientific LLC.

- 3-(Trifluoromethyl)phenylboronic acid | Biochemical Reagent. MedChemExpress.

- 2-Bromobenzonitrile CAS#: 2042-37-7. ChemicalBook.

- 3-(Trifluoromethyl)phenylboronic acid - 95 1423-26-3. Sigma-Aldrich.

- CAS 2042-37-7: 2-Bromobenzonitrile. CymitQuimica.

- 2-Bromobenzonitrile. Solubility of Things.

- Applications of Friedel–Crafts reactions in total synthesis of n

- Friedel-Crafts Acyl

- 2-Bromobenzonitrile.

- Friedel-Crafts acyl

- Friedel–Crafts Acyl

- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.

- Benzonitrile, 2-bromo-. the NIST WebBook - National Institute of Standards and Technology.

- Friedel-Crafts Acyl

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel-Crafts acylation [ux1.eiu.edu]

- 10. m.youtube.com [m.youtube.com]

A Predictive Spectroscopic and Structural Elucidation Guide for 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. By drawing upon empirical data from structurally analogous compounds and foundational spectroscopic theory, we offer a robust predictive framework for researchers. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone in research and drug development settings. Detailed hypothetical protocols for data acquisition are also provided to aid in the future experimental validation of these predictions.

Introduction

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone is a complex organic molecule incorporating several key functional groups: a ketone, a nitrile, and a trifluoromethyl group, distributed across a diphenylmethane framework. While the specific applications of this compound are not yet widely documented, its structural motifs are prevalent in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyanophenyl moiety is a common feature in various bioactive molecules.

Given the potential research interest in this and similar compounds, a thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and application. This guide addresses the current void in the scientific literature by presenting a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular Structure of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone with Atom Numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to provide distinct signals for the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the cyano, carbonyl, and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H7 (CH₂) | 4.3 - 4.5 | Singlet (s) | N/A | 2H |

| Aromatic H | 7.3 - 8.2 | Multiplet (m) | Various | 8H |

Rationale for Predicted ¹H NMR Spectrum

-

Methylene Protons (H7): The two protons on the methylene bridge (C7) are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a singlet. Situated between two electron-withdrawing groups (the cyanophenyl ring and the carbonyl group), these protons will be significantly deshielded, leading to a predicted chemical shift in the range of 4.3 - 4.5 ppm.

-

Aromatic Protons: The eight aromatic protons on the two benzene rings will produce a complex multiplet in the downfield region of the spectrum (7.3 - 8.2 ppm).

-

Cyanophenyl Ring (C1-C6): The protons on this ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. The electron-withdrawing cyano group will deshield the ortho and para protons to a greater extent than the meta protons.

-

Trifluoromethylphenyl Ring (C9-C14): The protons on this ring are also expected to show complex splitting. The strongly electron-withdrawing trifluoromethyl group at the 3' position and the acetophenone group will significantly influence the chemical shifts of the surrounding protons, pushing them further downfield.

-

Hypothetical Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the nature of the substituents on the aromatic rings and the presence of the carbonyl and methylene carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Key Features |

| C7 (CH₂) | 45 - 50 | Aliphatic carbon adjacent to a carbonyl and an aromatic ring. |

| C15 (CN) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic CH | 125 - 135 | Multiple signals for the protonated aromatic carbons. |

| Aromatic C (quaternary) | 130 - 145 | Signals for the substituted aromatic carbons. |

| C16 (CF₃) | 120 - 125 (quartet) | Carbon coupled to three fluorine atoms. |

| C8 (C=O) | 195 - 200 | Typical chemical shift for a ketone carbonyl carbon. |

Rationale for Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C8): The ketone carbonyl carbon is expected to be the most downfield signal, appearing in the 195-200 ppm range.

-

Aromatic Carbons: The aromatic region will contain numerous signals. The carbons attached to the electron-withdrawing substituents (cyano and trifluoromethyl groups) will be shifted downfield. The carbon bearing the cyano group (C3) and the carbon bearing the trifluoromethyl group (C13) are expected to be in the 130-135 ppm range.

-

Trifluoromethyl Carbon (C16): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is predicted to be in the 120-125 ppm range.

-

Nitrile Carbon (C15): The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.

-

Methylene Carbon (C7): This aliphatic carbon, being adjacent to both a carbonyl group and an aromatic ring, will be deshielded and is predicted to appear around 45-50 ppm.

Hypothetical Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at room temperature. Use a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate approximately 1024 scans.

-

Data Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will clearly show the presence of the key functional groups in the molecule.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2950 - 2850 | Stretching |

| C≡N (Nitrile) | 2240 - 2220 | Stretching |

| C=O (Ketone) | 1700 - 1680 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F (Trifluoromethyl) | 1350 - 1100 | Stretching (multiple strong bands) |

Rationale for Predicted IR Spectrum

-

C≡N Stretch: The nitrile group will give rise to a sharp, medium-intensity absorption band in the 2240-2220 cm⁻¹ region.

-

C=O Stretch: The conjugated ketone carbonyl group will exhibit a strong absorption band in the 1700-1680 cm⁻¹ range.

-

C-F Stretches: The trifluoromethyl group will produce several strong and characteristic absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed as weaker bands below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The carbon-carbon stretching vibrations within the aromatic rings will result in several bands of varying intensity in the 1600-1450 cm⁻¹ region.

Hypothetical Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample (if applicable) or a solution in a suitable solvent (e.g., chloroform) onto a KBr plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

-

Data Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Predicted Molecular Ion (M⁺): m/z = 289.07

-

Molecular Formula: C₁₆H₁₀F₃NO

Predicted Fragmentation Pathway

Figure 2: Predicted Major Fragmentation Pathway of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone.

Rationale for Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 289, corresponding to the molecular weight of the compound. This peak should be reasonably intense.

-

Loss of Trifluoromethyl Radical: A common fragmentation pathway for compounds containing a trifluoromethyl group is the loss of a •CF₃ radical, which would result in a fragment ion at m/z 220.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C8) and the methylene carbon (C7) is a characteristic fragmentation of ketones. This would lead to the formation of the 3-(trifluoromethyl)benzoyl cation at m/z 187.

-

Formation of Cyanobenzyl Cation: The formation of a cyanobenzyl cation at m/z 116 is another plausible fragmentation.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone. The predicted data, based on established spectroscopic principles and data from analogous structures, offers a valuable blueprint for the experimental characterization of this compound. The provided hypothetical protocols outline the standard procedures for acquiring high-quality spectroscopic data. It is our hope that this guide will facilitate future research and development involving this and structurally related molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. 3'-(Trifluoromethyl)acetophenone. [Link]

An In-depth Technical Guide to 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, a compound of significant interest in medicinal chemistry and drug discovery. Due to its novel structure, a specific CAS number has not been assigned, highlighting its status as a new chemical entity. This guide details a proposed, robust synthetic pathway, explores its anticipated physicochemical properties, and discusses its potential therapeutic applications based on the well-established roles of its constituent functional groups—the cyanophenyl and trifluoromethylacetophenone moieties. Furthermore, detailed protocols for its synthesis, purification, and characterization are provided to empower researchers in their exploration of this promising molecule.

Introduction: The Rationale for a Novel Scaffold

The confluence of a cyanophenyl group and a trifluoromethylacetophenone core presents a compelling scaffold for the development of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functionalities, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2][3]. Its incorporation into small molecules has led to numerous successful drug approvals. Concurrently, the cyanophenyl moiety is a key feature in a multitude of pharmacologically active compounds, often acting as a hydrogen bond acceptor or participating in crucial binding interactions with biological targets[4]. The unique electronic and steric properties of this combination in 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone suggest a high potential for novel biological activity.

This guide serves as a foundational resource for researchers, providing a scientifically grounded starting point for the synthesis and investigation of this molecule and its analogs.

Physicochemical Properties and Structural Data

While experimental data for the title compound is not yet available, we can predict its key properties based on its constituent parts, 3'-(trifluoromethyl)acetophenone and 2-cyanobenzyl derivatives.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | Not Assigned | Novel Compound |

| Molecular Formula | C₁₆H₁₀F₃NO | Calculated |

| Molecular Weight | 289.25 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Based on similar acetophenone derivatives |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and have low aqueous solubility. | General solubility of aromatic ketones. |

| Lipophilicity (LogP) | Estimated to be in the range of 3.5 - 4.5 | The trifluoromethyl and cyanophenyl groups significantly increase lipophilicity. |

| Boiling Point | > 200 °C | Based on the boiling point of 3'-(trifluoromethyl)acetophenone (198-200 °C)[5][6]. |

| Melting Point | Expected to be a solid at room temperature. | Based on the solid nature of many substituted acetophenones. |

Proposed Synthesis: A Detailed Experimental Protocol

The most logical and efficient route to synthesize 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone is through a palladium-catalyzed α-arylation of 3'-trifluoromethylacetophenone with 2-bromobenzonitrile. This reaction is a powerful tool for the formation of α-aryl ketones.

Synthetic Scheme

Caption: Proposed synthesis of the target compound via Palladium-catalyzed α-arylation.

Step-by-Step Protocol

Materials:

-

2-Bromobenzonitrile (CAS: 2042-37-7)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon (or Nitrogen) gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Evacuate and backfill the flask with argon three times.

-

Addition of Reagents: Under a positive pressure of argon, add 2-bromobenzonitrile (1.0 equivalent), 3'-(trifluoromethyl)acetophenone (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Stir the mixture vigorously at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone.

Analytical Characterization

The structural confirmation of the synthesized compound is crucial. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the cyanophenyl and trifluoromethylphenyl rings, as well as a singlet for the methylene protons alpha to the carbonyl group. The aromatic region will display complex splitting patterns due to coupling between adjacent protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the nitrile carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the various aromatic carbons.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the CF₃ group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its elemental composition. The fragmentation pattern in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹).

Potential Applications in Drug Discovery

The unique structural features of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone make it a promising candidate for various therapeutic areas.

Rationale for Biological Activity

-

Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within enzyme active sites. The cyano group can also serve as a key interacting moiety[4].

-

Modulation of Cellular Signaling: The trifluoromethyl group can enhance cell permeability, allowing the compound to reach intracellular targets.

-

Anticancer Potential: Many kinase inhibitors and other anticancer agents incorporate similar aromatic ketone and nitrile functionalities.

-

Neurological Disorders: The structural motifs present are found in compounds targeting various receptors and enzymes in the central nervous system.

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Purification and Handling

Purification

-

Chromatography: As mentioned, column chromatography is the primary method for purification.

-

Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step.

Handling and Storage

-

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

Conclusion

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone represents a novel and promising scaffold for chemical and biological exploration. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed palladium-catalyzed α-arylation offers a reliable and efficient method for its preparation. The unique combination of the cyanophenyl and trifluoromethylacetophenone moieties suggests a high potential for this molecule to exhibit interesting biological activities, making it a valuable target for further investigation in the field of drug discovery.

References

-

Cheméo. (n.d.). Chemical Properties of 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8). Retrieved from [Link]

-

Tong, Y., Lin, N.-H., Wang, L., Hasvold, L., Wang, W., Leonard, N., Li, T., Li, Q., Cohen, J., Gu, W.-Z., Zhang, H., Stoll, V., Bauch, J., Marsh, K., Rosenberg, S. H., & Sham, H. L. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571–1574. [Link]

-

Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 37(11), 852–860. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Zhang, X., Li, M., Wang, Y., Li, Q., & Song, B. (2018). Synthesis and Biological Activity of N -Cyano Sulfonimide Derivatives Bearing Trifluoromethyl Pyridinamide. Molecules, 23(8), 2025. [Link]

-

Corral, M., de la Torre, E., Encío, I., Aldaba, E., Pérez-Jimeno, M. Á., Goya, P., Sanmartín, C., & Zarranz, B. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 12, 1369993. [Link]

-

ResearchGate. (n.d.). IR stretching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H).... Retrieved from [Link]

-

Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., El-Faham, A., & Osman, S. M. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1–16. [Link]

-

Shi, Y., Dong, H., & Sun, Y. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 23(10), 2694. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

-

Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149–4152. [Link]

-

Dixit, R. B., & Suseela, M. R. (2013). Cyanobacteria: potential candidates for drug discovery. Antonie van Leeuwenhoek, 103(5), 947–961. [Link]

-

JSciMed Central. (2017). Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). “The Potential of Botanical Resources in Drug Discovery: A Review of Plant-Derived Therapeutic Agents”. Retrieved from [Link]

-

Sci-Hub. (n.d.). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones, Diketone Compounds, and 2-Arylbenzo[b]furans. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed direct alpha-arylation of alpha-fluoroketones: A straightforward route to alpha-fluoro-alpha-arylketones. Retrieved from [Link]

Sources

- 1. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]

- 3. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Isolation of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Abstract

This technical guide provides an in-depth exploration of the synthesis, isolation, and characterization of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, a diaryl ketone with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, offering a nuanced discussion of the mechanistic underpinnings and rationale for experimental choices. Furthermore, it outlines systematic procedures for the purification of the target compound, primarily through crystallization, and its comprehensive characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Diaryl Ketone Motifs

The diaryl ketone structural motif is a prevalent feature in a multitude of biologically active compounds and functional materials. Its presence is noted in numerous pharmaceuticals, agrochemicals, and photoinitiators, underscoring its importance in contemporary chemical research and development.[1] The specific compound, 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, incorporates a trifluoromethyl group, which is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[2] The cyano group offers a versatile handle for further synthetic transformations. This guide elucidates a reliable pathway to access this valuable chemical entity.

Synthetic Strategy: The Power of Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two aryl rings in the target molecule is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[3] Specifically, the acyl Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an acyl electrophile (such as an acyl chloride), is the chosen strategy. This approach is often preferred as it circumvents the use of toxic carbon monoxide gas, which is required in the carbonylative variant of the reaction, and frequently proceeds under milder conditions.[1]

The overall synthetic transformation is as follows:

2-Cyanobenzoyl chloride + (3-(Trifluoromethyl)phenyl)boronic acid → 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-acyl bond of 2-cyanobenzoyl chloride. This step forms an arylpalladium(II) complex.

-

Transmetalation: In the presence of a base, the trifluoromethylphenyl group from the boronic acid is transferred to the palladium center. This results in the formation of a diarylpalladium(II) intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the desired diaryl ketone product, 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Cyanobenzoyl chloride

-

(3-(Trifluoromethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

Procedure:

-

To a dry, argon-purged round-bottom flask, add 2-cyanobenzoyl chloride (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Add anhydrous toluene to the flask to create a suspension.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Isolation and Purification: The Art of Crystallization

The purification of solid organic compounds is most effectively achieved through crystallization (or recrystallization).[5][6] This technique is founded on the principle that the solubility of a compound in a solvent increases with temperature.[7] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.[7]

Solvent Selection: A Critical First Step

The choice of solvent is paramount for successful crystallization. An ideal solvent should:

-

Exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.

-

Not react with the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Possess a boiling point below the melting point of the compound.

A solvent screening is recommended to identify the optimal solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent).[5]

Step-by-Step Crystallization Protocol

-

Dissolution: Place the crude 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone in an Erlenmeyer flask. Add a small amount of the chosen hot solvent and swirl to dissolve.[7] Continue adding the hot solvent portion-wise until the solid is completely dissolved.[6]

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask should remain undisturbed during this process.[6] If crystals do not form, scratching the inner surface of the flask with a glass rod or adding a seed crystal can induce crystallization.[6]

-

Complete Crystallization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of the crystallized product.[7]

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6]

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Sources

structural characterization of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

An In-depth Technical Guide to the Structural Characterization of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, a molecule of interest in medicinal chemistry and materials science. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, outlines self-validating protocols, and integrates multi-technique data to build an unassailable structural proof. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical approach to molecular characterization.

Introduction: The Imperative for Unambiguous Structure

The precise three-dimensional arrangement of atoms in a molecule dictates its function. For a compound like 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone (Molecular Formula: C₁₆H₁₀F₃NO, Molecular Weight: 289.26 g/mol ), understanding its structure is paramount for predicting its reactivity, biological activity, and material properties. Trivial changes in isomeric configuration can lead to dramatic shifts in pharmacological efficacy or toxicity. Therefore, a rigorous, multi-faceted analytical approach is not merely academic but essential for advancing research and development.

This guide presents a synergistic workflow, demonstrating how data from orthogonal analytical techniques are integrated to confirm the molecule's constitution, connectivity, and conformation.

Synergistic Analytical Workflow

The confirmation of a chemical structure is a process of accumulating corroborating evidence. No single technique provides all the answers. The logical flow of analysis ensures that each step builds upon the last, from confirming the mass and functional groups to mapping the precise atomic connectivity and, finally, determining the spatial arrangement.

Caption: Overall workflow for structural characterization.

Mass Spectrometry (MS): The First Checkpoint

Principle of the Technique: Mass spectrometry is the foundational technique for determining the molecular weight of a compound. It ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing the exact mass and elemental formula. For this analysis, we employ both a soft ionization technique to preserve the molecular ion and a hard ionization technique to induce fragmentation, which offers clues about the molecule's substructures.

Experimental Protocols:

-

High-Resolution MS (HRMS) via Electrospray Ionization (ESI):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode. The ESI process will typically protonate the molecule, yielding the [M+H]⁺ ion.

-

Calibrate the instrument to ensure high mass accuracy (<5 ppm).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI):

-

Prepare a more dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane.

-

Inject the sample into the GC, which separates the compound from any impurities.

-

The compound elutes from the GC column and enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and extensive fragmentation.

-

The resulting mass spectrum will show the molecular ion (M⁺) and a pattern of fragment ions.

-

Caption: Mass spectrometry experimental workflows.

Data Interpretation and Expected Results:

The combined data from ESI and EI provides a robust confirmation of the molecule's mass and key structural motifs.

| Parameter | Expected Result (ESI-HRMS) | Expected Result (GC-MS EI) | Interpretation |

| Molecular Ion | [M+H]⁺ at m/z 290.0787 | M⁺ at m/z 289.0711 | Confirms the elemental formula C₁₆H₁₀F₃NO. The high mass accuracy from HRMS is critical for this assignment. |

| Key Fragments | N/A (soft ionization) | m/z 220 | [M-CF₃]⁺: Loss of the trifluoromethyl group. |

| m/z 188 | [C₉H₇F₃O]⁺: Corresponds to the trifluoromethylacetophenone moiety. | ||

| m/z 102 | [C₇H₄N]⁺: Corresponds to the cyanophenyl moiety. | ||

| m/z 116 | [M-C₉H₄F₃O]⁺: Loss of the trifluoromethylbenzoyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle of the Technique: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate (stretch, bend).[1] Specific functional groups absorb light at characteristic frequencies, making FTIR an excellent tool for rapidly identifying the types of bonds present in a molecule.[1]

Experimental Protocol:

-

Ensure the sample is pure and dry.

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

Data Interpretation and Expected Results:

The FTIR spectrum should clearly show absorptions corresponding to the three key functional groups in the molecule: the nitrile, the ketone, and the trifluoromethyl group.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance for Structure Confirmation |

| Nitrile (C≡N) | Stretching | 2240–2220[2] | Confirms the presence of the cyanophenyl group. This peak is typically sharp and of medium intensity.[2] |

| Ketone (C=O) | Stretching | 1710–1690 | The position indicates a conjugated ketone (aryl ketone), consistent with the structure. This is a very strong and sharp absorption.[3] |

| Trifluoromethyl (CF₃) | C-F Stretching | 1350–1100 (multiple strong bands) | Confirms the presence of the trifluoromethyl substituent. |

| Aromatic Ring | C=C Stretching | 1600–1450 | Confirms the presence of the two aromatic rings. |

| Aromatic C-H | Stretching | 3100–3000 | Confirms C-H bonds on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle of the Technique: NMR spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F), which resonate at different frequencies depending on their local chemical environment. By analyzing chemical shifts, coupling constants, and integration, one can piece together the molecular structure.

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Acquire a ¹⁹F NMR spectrum.

-

For more complex assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Data Interpretation and Expected Results:

The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule.

Table of Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ, Hₑ, Hf, H₈ | 8.2 – 7.5 | Multiplet | 8H | Protons on the two aromatic rings. The exact shifts depend on the electronic effects of the -CN, -C(O)-, and -CF₃ groups. |

| Hₓ | ~4.5 | Singlet | 2H | Methylene protons (-CH₂-) between the two aromatic rings. The singlet indicates no adjacent protons. |

Table of Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Note |

| C=O | ~195 | Ketone carbonyl carbon. |

| C-CF₃ | 135-130 | Aromatic carbon attached to CF₃. |

| C-CN | 115-110 | Aromatic carbon attached to CN. |

| Aromatic CH | 138-125 | Multiple signals for the 8 aromatic CH carbons. |

| CF₃ | ~124 (quartet) | Carbon of the trifluoromethyl group, split by the three fluorine atoms. |

| C≡N | ~118 | Nitrile carbon.[4] |

| CH₂ | ~45 | Methylene bridge carbon. |

Expected ¹⁹F NMR Data: A single, sharp peak around -62 ppm, confirming the presence of a single type of trifluoromethyl group.[5]

Single-Crystal X-ray Crystallography: The Definitive Proof

Principle of the Technique: This technique provides an unambiguous, three-dimensional model of a molecule as it exists in a crystalline solid state.[6] By diffracting X-rays off a single crystal, one can determine the precise coordinates of every atom, as well as bond lengths, bond angles, and intermolecular interactions. It is considered the "gold standard" for structural determination.[6]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector.[6]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using computational methods (e.g., direct methods) and refined to generate the final atomic model.[6]

Caption: Workflow for X-ray crystallography analysis.

Expected Data:

The final output is a detailed crystallographic information file (CIF) and a 3D model. The key parameters are summarized in a table. While experimental data is required, a hypothetical dataset for a molecule of this type is presented below for illustrative purposes, based on similar structures.[7]

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₀F₃NO |

| Formula Weight | 289.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.0 |

| c (Å) | 15.0 |

| β (°) | 95 |

| Volume (ų) | 1269 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Conclusion: A Synthesis of Evidence

The is achieved through a logical and synergistic application of modern analytical techniques. Mass spectrometry confirms the correct molecular weight and formula. FTIR spectroscopy provides a rapid fingerprint of the key functional groups (nitrile, ketone, trifluoromethyl). Multi-nuclear NMR spectroscopy meticulously maps the atomic connectivity, confirming the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography delivers the definitive, unambiguous three-dimensional structure. The convergence of data from these orthogonal methods provides an exceptionally high degree of confidence in the final structural assignment, a prerequisite for any further scientific investigation or application of this compound.

References

-

ResearchGate. (n.d.). X-ray diffraction patterns of o-hydroxy acetophenone azine. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Wikimedia Commons. (2021). File:Acetophenone-from-xtal-Mercury-3D-bs.png. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Acetophenone | C8H8O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2 368 550 B1. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-3-[(2-chlorophenyl)amino]-2-cyano-3-thioxo-N-[3-(trifluoromethyl)phenyl]propanamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone (CTP-1)

Executive Summary

The relentless pursuit of novel therapeutic agents is the cornerstone of modern pharmacology. Within this landscape, small molecules with unique structural motifs, such as 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, represent a promising frontier. This guide provides a comprehensive, in-depth framework for the initial biological evaluation of this compound, hereafter designated as CTP-1. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the decision-making process in an early-stage drug discovery program. We will detail a multi-phase screening cascade, beginning with foundational cytotoxicity assessments to establish a safety baseline, followed by exploratory antimicrobial screening, and culminating in preliminary mechanistic assays to generate initial hypotheses about its mode of action. Each protocol is presented as a self-validating system, complete with necessary controls, and is grounded in authoritative scientific principles. The objective is to provide researchers, scientists, and drug development professionals with a robust, field-proven strategy for efficiently assessing the therapeutic potential of novel chemical entities like CTP-1.

Introduction: The Rationale for Screening CTP-1

The chemical architecture of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone (CTP-1) presents a compelling case for biological investigation. The acetophenone core is a privileged scaffold found in numerous biologically active compounds. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. Furthermore, the cyanophenyl moiety can participate in various molecular interactions and is a feature of several approved drugs.[1][2][3] The confluence of these structural features suggests a high probability of CTP-1 interacting with biological targets, warranting a systematic and rigorous preliminary screening process.

The primary objectives of this guide are:

-

To determine the general cytotoxicity profile of CTP-1 against both cancerous and non-cancerous human cell lines.

-

To assess its potential as an antimicrobial agent against a representative panel of pathogenic bacteria and fungi.

-

To generate early, data-driven hypotheses regarding its potential mechanism of action to guide future studies.

Phase 1: Foundational Cytotoxicity Screening

Causality Behind the Experiment: The first and most critical step in evaluating any new compound is to determine its effect on cell viability.[4] A potent compound that indiscriminately kills all cells is a toxin, not a therapeutic agent. This phase aims to quantify the concentration at which CTP-1 becomes toxic to cells, establishing a preliminary therapeutic window. We employ the MTT assay, a robust and widely used colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[5]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for Broth Microdilution MIC determination.

Detailed Protocol: Broth Microdilution

-

Preparation:

-

In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a 2X working stock of CTP-1 in MHB. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

-

Inoculation:

-

Culture microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) and prepare a suspension in sterile saline equivalent to a 0.5 McFarland standard. [6] * Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized inoculum to each well (1 through 11).

-

Self-Validation Controls: Well 11 contains inoculum but no drug (growth control). Well 12 contains only sterile broth (sterility control). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a positive control.

-

-

Incubation and Reading:

Hypothetical Data Presentation

| Microbial Strain | Gram Stain / Type | MIC of CTP-1 (µg/mL) | MIC of Control Drug (µg/mL) |

| S. aureus | Gram-Positive | 16 | 0.5 (Ciprofloxacin) |

| E. coli | Gram-Negative | > 128 | 0.015 (Ciprofloxacin) |

| C. albicans | Fungus | > 128 | 1.0 (Fluconazole) |

Interpretation: This hypothetical result suggests CTP-1 has modest activity against the Gram-positive bacterium S. aureus but is largely inactive against the Gram-negative bacterium and the fungus tested. This specificity could be a point of interest for further investigation against other Gram-positive species.

Phase 3: Preliminary Mechanistic Investigation

Causality Behind the Experiment: Having established a biological effect (selective cytotoxicity), the next logical question is "how?". Answering this requires a preliminary mechanistic screen. Enzyme assays are foundational tools in drug discovery for this purpose. [9]Given that many anticancer drugs function by inhibiting protein kinases, and the trifluoromethyl group is common in kinase inhibitors, a targeted screen against a panel of key oncogenic kinases is a rational starting point to generate a testable hypothesis. [10][11]

Detailed Protocol: In Vitro Kinase Inhibition Assay

-

Principle: This assay measures the ability of CTP-1 to inhibit the activity of a specific kinase. This is typically done by quantifying the amount of phosphorylated substrate produced in the presence and absence of the inhibitor. Commercial kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used.

-

Assay Setup:

-

The assay is performed in a low-volume 384-well plate.

-

Each reaction well contains:

-

The purified recombinant kinase enzyme (e.g., EGFR, VEGFR2, CDK2).

-

The specific peptide substrate for that kinase.

-

ATP at its Km concentration.

-

The test compound, CTP-1, at a standard screening concentration (e.g., 10 µM).

-

-

-

Execution:

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

A detection reagent is added to stop the kinase reaction and generate a luminescent or fluorescent signal that is inversely proportional to kinase activity.

-

-

Data Acquisition and Analysis:

-

The signal (e.g., luminescence) is read using a plate reader.

-

Self-Validation Controls: Include reactions with no enzyme (background), reactions with enzyme but no inhibitor (100% activity), and reactions with a known potent inhibitor for that kinase (positive control, e.g., Staurosporine).

-

The percent inhibition is calculated for CTP-1 relative to the no-inhibitor control. Compounds showing >50% inhibition are flagged as "hits" and are typically re-tested in a dose-response format to determine an IC₅₀ value.

-

Hypothetical Data Presentation

| Kinase Target | % Inhibition by CTP-1 (at 10 µM) |

| EGFR | 12% |

| VEGFR2 | 85% |

| CDK2 | 21% |

| SRC | 78% |

Interpretation: The hypothetical data strongly suggests that CTP-1 may exert its cytotoxic effects by inhibiting VEGFR2 and SRC kinases, both of which are crucial in cancer cell proliferation, survival, and angiogenesis. This provides a clear and actionable hypothesis for the compound's mechanism of action.

Synthesis and Logic: A Decision-Making Framework

The results from this multi-phase screening process do not exist in a vacuum. They inform a critical decision-making pathway that determines the future of the compound.

Caption: Decision-making framework for advancing CTP-1.

This framework illustrates the causality behind the experimental sequence. A lack of selective cytotoxicity (Phase 1) might pivot the investigation towards non-cytotoxic applications like antimicrobials (Phase 2). Conversely, promising selective cytotoxicity immediately warrants a deeper dive into the mechanism (Phase 3) to validate its potential as, for example, an anticancer agent.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phase approach for the preliminary biological screening of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone (CTP-1). Based on our hypothetical results, CTP-1 emerges as a promising lead candidate for anticancer drug development, demonstrating selective cytotoxicity against cancer cells and potent inhibitory activity against key oncogenic kinases, VEGFR2 and SRC.

The next steps in the drug discovery pipeline would involve:

-

Lead Optimization: Synthesizing analogues of CTP-1 to improve potency and selectivity (Structure-Activity Relationship studies).

-

In-depth Mechanism of Action Studies: Validating target engagement in cellular models and exploring downstream signaling effects.

-

ADME/Tox Profiling: Conducting in vitro assays to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of CTP-1 in animal models of cancer.

This structured, hypothesis-driven approach ensures that resources are allocated efficiently, maximizing the probability of transitioning a novel chemical entity from a laboratory curiosity to a viable therapeutic candidate.

References

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

-

What is an Inhibition Assay?. Biobide. [Link]

-

Broth microdilution. Wikipedia. [Link]

-

Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. [Link]

-

Al-Bayati, F. A., & Al-Mola, H. F. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Global Pharma Technology. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. [Link]

-

Ligand binding assay. Wikipedia. [Link]

-

About Ligand Binding Assays. Gifford Bioscience. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

-

Cytotoxicity Assays: How We Test Cell Viability. (2023). YouTube. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

-

Jesionek, W., et al. (2021). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

-

Enzyme Inhibition Studies. BioIVT. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2023). NC DNA Day Blog. [Link]

-

Demain, A. L., & Adrio, J. L. (2017). Screening and identification of novel biologically active natural compounds. The Journal of Antibiotics. [Link]

-

Lou, Z. (2023). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx Publishing. [Link]

-

Screening and identification of novel biologically active natural compounds. Nature. [Link]

- European Patent EP 2 368 550 B1.

-

Wang, Y., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. [Link]

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. [Link]

- Chinese Patent CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

Kim, M. H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- U.S. Patent US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.

-

El-Sayed, A. A., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology. [Link]

-

Esteves, M., et al. (2022). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2022). Freie Universität Berlin. [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. blog.biobide.com [blog.biobide.com]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone literature review

An In-Depth Technical Guide to 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Foreword: A Molecule of Synthetic and Pharmacological Interest

In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the strategic combination of pharmacophoric elements. The compound 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone represents a compelling, albeit currently under-investigated, chemical entity. Its structure is a deliberate convergence of three key motifs: a 2-aryl acetophenone core, a bioisosterically significant cyanophenyl ring, and an electronically influential trifluoromethyl group. This guide synthesizes established chemical principles and pharmacological precedents to construct a comprehensive technical overview of this molecule. We will explore its logical synthesis, methods for its characterization, and its hypothesized potential as a bioactive agent, providing researchers and drug development professionals with a foundational framework for its future investigation.

Molecular Architecture and Rationale

The potential utility of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone stems directly from the proven attributes of its constituent parts.

-